methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate
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Overview
Description
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate: is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a methylphenyl ring, which is further linked to a carbamate group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C to 25°C to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Sulfonamide and Sulfonate Derivatives: Formed through substitution reactions.
Amines and Carbon Dioxide: Formed through hydrolysis.
Sulfonic Acid and Sulfonyl Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a reagent for the selective modification of amino acid residues in proteins, aiding in the investigation of protein structure and function .
Medicine: Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate: Similar in structure but with a different substitution pattern on the phenyl ring.
Methyl N-(6-chlorosulfonyl-1H-benzimidazol-2-yl)carbamate: Contains a benzimidazole ring instead of a methylphenyl ring.
Uniqueness: Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorosulfonyl and carbamate groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6-5-7(16(10,13)14)3-4-8(6)11-9(12)15-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJFRKKFNLYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368895-01-5 |
Source
|
Record name | methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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